molecular formula C18H19N3O2 B6911353 N-[4-(cyclopropylcarbamoyl)phenyl]-3-ethylpyridine-4-carboxamide

N-[4-(cyclopropylcarbamoyl)phenyl]-3-ethylpyridine-4-carboxamide

Cat. No.: B6911353
M. Wt: 309.4 g/mol
InChI Key: FXJNQGWIWLVQHY-UHFFFAOYSA-N
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Description

N-[4-(cyclopropylcarbamoyl)phenyl]-3-ethylpyridine-4-carboxamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropylcarbamoyl group attached to a phenyl ring, and an ethylpyridine carboxamide moiety. Its molecular formula is C18H18N2O5S, and it has a molecular weight of 374.41 g/mol .

Properties

IUPAC Name

N-[4-(cyclopropylcarbamoyl)phenyl]-3-ethylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-12-11-19-10-9-16(12)18(23)21-14-5-3-13(4-6-14)17(22)20-15-7-8-15/h3-6,9-11,15H,2,7-8H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJNQGWIWLVQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclopropylcarbamoyl)phenyl]-3-ethylpyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

N-[4-(cyclopropylcarbamoyl)phenyl]-3-ethylpyridine-4-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-(cyclopropylcarbamoyl)phenyl]-3-ethylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways within cells. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide
  • 4-(Cyclopropylaminocarbonyl)phenylboronic acid
  • 3-Chloro-4-(cyclopropylcarbamoyl)benzeneboronic acid

Uniqueness

N-[4-(cyclopropylcarbamoyl)phenyl]-3-ethylpyridine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

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